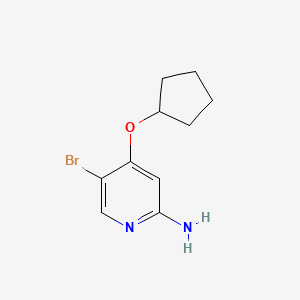

5-bromo-4-(cyclopentyloxy)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-cyclopentyloxypyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-6-13-10(12)5-9(8)14-7-3-1-2-4-7/h5-7H,1-4H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXHVVIPMGYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=NC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(cyclopentyloxy)pyridin-2-amine typically involves the following steps:

Cyclopentyloxy Substitution: The substitution of a hydrogen atom at the 4-position with a cyclopentyloxy group.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 5-bromo-4-(cyclopentyloxy)pyridin-2-amine involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-(cyclopentyloxy)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

5-bromo-4-(cyclopentyloxy)pyridin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-(cyclopentyloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₀H₁₃BrN₂O

- Molecular Weight : 257.13 g/mol

- CAS Number : 1861872-87-8

- Structure : A pyridine ring substituted with a bromine atom at position 5, a cyclopentyloxy group at position 4, and an amine group at position 2.

Synthesis and Applications :

This compound is listed in Enamine Ltd’s Building Blocks Catalogue as a pharmaceutical intermediate, highlighting its role in drug discovery . The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding in medicinal chemistry applications.

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The following table summarizes key analogs and their structural differences:

*Estimated Log P values based on substituent contributions.

Physicochemical Properties

- Solubility: The cyclopentyloxy group reduces aqueous solubility compared to morpholino or methoxyethyl analogs .

- Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution (e.g., replacing a chloro group with cyclopentanol), similar to methods for 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .

Key Research Findings

Steric vs. Fluorine or CF₃ substituents enhance electronic effects, improving target binding but reducing synthetic flexibility .

Thermodynamic Stability: Morpholino and methoxyethyl analogs exhibit higher solubility, making them preferable for formulations requiring bioavailability .

Reactivity in Drug Design :

- Halogen-rich analogs (e.g., 5-Bromo-4-chloro-3-iodopyridin-2-amine) are valuable in cross-coupling reactions for constructing complex architectures .

Biological Activity

5-Bromo-4-(cyclopentyloxy)pyridin-2-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

5-Bromo-4-(cyclopentyloxy)pyridin-2-amine has the molecular formula CHBrNO and a molecular weight of 256.13 g/mol. The compound features a bromine atom at the 5-position and a cyclopentyloxy group at the 4-position of the pyridine ring, which may influence its biological properties.

Structure

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 256.13 g/mol |

| SMILES | BrC1=CC(OC2CCCC2)=NC=N1 |

The biological activity of 5-bromo-4-(cyclopentyloxy)pyridin-2-amine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation. This suggests its application in cancer therapy by targeting pathways involved in tumor growth .

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially effective against specific bacterial strains .

Case Studies

- Cancer Research : A study investigated the effects of 5-bromo-4-(cyclopentyloxy)pyridin-2-amine on cancer cell lines. The compound demonstrated significant cytotoxic effects on various cancer types, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Effects : In vivo models showed that this compound reduced inflammation markers in animal models of arthritis. It was observed to inhibit the release of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-bromo-4-(cyclopentyloxy)pyridin-2-amine, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 5-Bromo-2-amino-pyridine | Antimicrobial, anticancer | Lacks cyclopentyloxy substitution |

| 4-(Cyclopentyloxy)-pyridine | Enzyme inhibition | No bromine substitution |

| 5-Bromo-4-(methoxy)pyridin-2-amine | Anticancer, anti-inflammatory | Methoxy group alters activity |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of 5-bromo-4-(cyclopentyloxy)pyridin-2-amine. Research indicates that modifications to the cyclopentyloxy group can significantly impact its pharmacokinetic properties and efficacy as an enzyme inhibitor .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with a potential for significant first-pass metabolism. Further research is needed to establish a comprehensive understanding of its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.